![molecular formula C20H23ClN2O2S B4692768 [3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride](/img/structure/B4692768.png)
[3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride
Overview
Description
[3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of compounds known as benzylamines and is a selective agonist of the α2C-adrenoceptor.
Mechanism of Action
The mechanism of action of [3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride is not fully understood. However, it is known to be a selective agonist of the α2C-adrenoceptor. This receptor is involved in the regulation of neurotransmitter release, and its activation has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
[3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using [3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the α2C-adrenoceptor. This allows for more precise targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of [3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety, depression, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could facilitate its use in future research.
Scientific Research Applications
[3-ethoxy-4-(2-thienylmethoxy)benzyl](2-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S.ClH/c1-2-23-20-12-16(13-21-14-17-6-3-4-10-22-17)8-9-19(20)24-15-18-7-5-11-25-18;/h3-12,21H,2,13-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWCCNMRHRBKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=CS3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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